2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Acetamide Formation: The acetamide moiety is introduced by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, acyl chlorides, and trifluoromethylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(benzyloxy)-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-phenylacetamide
- 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(fluoromethyl)phenyl]acetamide
Uniqueness
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for medicinal chemistry applications, as the trifluoromethyl group can enhance the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C25H21F3N2O2 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F3N2O2/c1-16-21(14-24(31)30-19-9-5-8-18(12-19)25(26,27)28)22-13-20(10-11-23(22)29-16)32-15-17-6-3-2-4-7-17/h2-13,29H,14-15H2,1H3,(H,30,31) |
InChI Key |
GUZWAHZBWOFWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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